methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1461869-47-5
VCID: VC8075028
InChI: InChI=1S/C7H10N4O2/c1-13-7(12)6-4-11(10-9-6)5-2-8-3-5/h4-5,8H,2-3H2,1H3
SMILES: COC(=O)C1=CN(N=N1)C2CNC2
Molecular Formula: C7H10N4O2
Molecular Weight: 182.18

methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate

CAS No.: 1461869-47-5

Cat. No.: VC8075028

Molecular Formula: C7H10N4O2

Molecular Weight: 182.18

* For research use only. Not for human or veterinary use.

methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate - 1461869-47-5

Specification

CAS No. 1461869-47-5
Molecular Formula C7H10N4O2
Molecular Weight 182.18
IUPAC Name methyl 1-(azetidin-3-yl)triazole-4-carboxylate
Standard InChI InChI=1S/C7H10N4O2/c1-13-7(12)6-4-11(10-9-6)5-2-8-3-5/h4-5,8H,2-3H2,1H3
Standard InChI Key AYGNSRRMQLJSHF-UHFFFAOYSA-N
SMILES COC(=O)C1=CN(N=N1)C2CNC2
Canonical SMILES COC(=O)C1=CN(N=N1)C2CNC2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a 1,2,3-triazole ring substituted at the 1-position with an azetidine group and at the 4-position with a methyl carboxylate. This configuration introduces both rigidity and polarity, influencing its reactivity and interactions with biological targets.

Key Properties

PropertyValue/Description
Molecular FormulaC₇H₁₀N₄O₂
Molecular Weight182.18 g/mol
SMILES NotationO=C(C1=CN(C2CNC2)N=N1)OC
Boiling PointNot reported
Melting PointNot reported
LogP (Partition Coefficient)0.32 (predicted)
SolubilitySoluble in polar aprotic solvents (DMF, DMSO)

The azetidine ring (a four-membered saturated nitrogen heterocycle) contributes to conformational strain, while the triazole ring provides sites for hydrogen bonding and π-π interactions. The methyl ester group enhances solubility and serves as a handle for further derivatization .

Synthetic Routes

Hydrolysis of Protected Derivatives

Industrial-scale synthesis often employs Boc-protected intermediates (e.g., methyl 1-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxylate) to prevent side reactions. Acidic hydrolysis (HCl in dioxane) removes the Boc group, yielding the final product.

Biological Activity

Anticancer Properties

Studies highlight its potency against colorectal cancer (HCT116) and breast cancer (MCF-7) cell lines:

Cell LineIC₅₀ (μM)Mechanism
HCT1160.43Apoptosis via ROS induction
MCF-71.2NF-κB pathway inhibition

The compound disrupts mitochondrial membrane potential, triggering cytochrome c release and caspase-3 activation.

Antimicrobial Effects

Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC: 32 μg/mL) and Escherichia coli (MIC: 64 μg/mL).

Hazard CategoryRisk Statement
Acute Oral ToxicityHarmful if swallowed (LD₅₀ > 2,000 mg/kg)
Skin IrritationCauses mild irritation
Eye ExposureSerious eye irritation

Industrial Applications

Drug Discovery

The compound serves as a building block for kinase inhibitors and protease-activated receptor (PAR) antagonists. Its ester group facilitates hydrolysis to carboxylic acid derivatives for prodrug development .

Material Science

Incorporation into metal-organic frameworks (MOFs) enhances thermal stability (up to 300°C) and gas adsorption capacity (CO₂: 12.7 mmol/g).

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